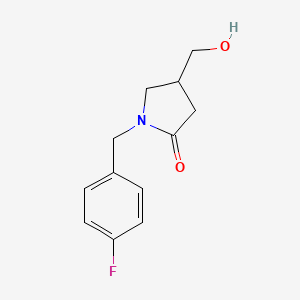

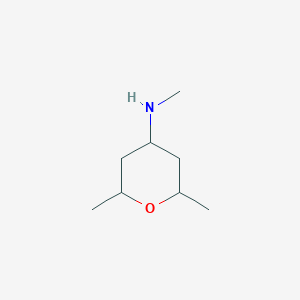

![molecular formula C74H21N B2882161 N-Phenyl-2-hexyl[60]fulleropyrrolidine CAS No. 1426332-00-4](/img/structure/B2882161.png)

N-Phenyl-2-hexyl[60]fulleropyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Phenyl-2-hexyl[60]fulleropyrrolidine” is a chemical compound with the CAS RN: 1426332-00-4 .

Physical And Chemical Properties Analysis

“N-Phenyl-2-hexyl[60]fulleropyrrolidine” has a molecular weight of 924.0 g/mol . It has a rotatable bond count of 6 . The compound is light orange to dark red to black in appearance .Scientific Research Applications

Organic Photovoltaic Cells

N-Phenyl-2-hexyl[60]fulleropyrrolidine has been used as an alternative acceptor material for high-performance organic photovoltaic (OPV) cells . The investigations of the fulleropyrrolidines as electron acceptors based on bulk-heterojunction type OPV devices fabricated using P3HT as a donor show clear differences in performance depending on the substituents .

Power Conversion Efficiencies

Devices based on the N-phenyl[60]fulleropyrrolidine derivatives exhibit good power conversion efficiencies (PCEs) comparable to, or even higher than, that of the standard PC61BM-based device . The OPV devices based on a low-bandgap donor polymer (PTB7) with the N-phenyl[60]fulleropyrrolidines show high PCEs up to 7.3% .

Alternative to PC61BM

N-Phenyl-2-hexyl[60]fulleropyrrolidine derivatives are a promising alternative to PC61BM for OPV acceptor materials . This is due to their molecular-level electronic properties similar to those of PC61BM .

Synthesis of Fulleropyrrolidine Derivatives

N-Phenyl-2-hexyl[60]fulleropyrrolidine is synthesized under Prato reaction conditions . This synthesis process results in novel soluble [60]fulleropyrrolidine derivatives bearing relatively simple substituents like [6,6]-phenyl-C61-butyric acid methyl ester (PC61BM) .

5. Investigation of Photoabsorption and Electrochemical Properties The photoabsorption and electrochemical properties of the fulleropyrrolidines are investigated to elucidate their molecular-level electronic properties . These investigations help in understanding the performance of these compounds in various applications .

Fluorescence Emission

In the case of the phenothiazine substituted [C60]-fulleropyrrolidine or [C70]-fulleropyrrolidine dyads, the fluorescence bands in the range of 680–780 nm and 600–750 nm are ascribed to the emission of the C60 and C70 moieties respectively .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Phenyl-2-hexyl[60]fulleropyrrolidine. For instance, the compound is sensitive to light and air , which could affect its stability and activity. Other factors, such as temperature, pH, and the presence of other molecules, could also influence its action.

properties

InChI |

InChI=1S/C74H21N/c1-2-3-4-8-11-14-74-71-65-59-49-37-29-21-17-15-16-19-23(21)31(37)41-35-27(19)28-20(16)24-22-18(15)26-25(17)33-39(29)47-53-43(33)44-34(26)40-30(22)38-32(24)42-36(28)46-45(35)57(51(41)59)67(71)68-58(46)52(42)60-50(38)56-48(40)54(44)62-61(53)69(63(65)55(47)49)73(74,70(62)64(56)66(60)72(68)74)12-75(14)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXPMQOHHXXOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C%10=C9C9=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C6=C8C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C6=C%25C8=C(C2=C65)C2=C5C3(CN1C1=CC=CC=C1)C(=C%15C4=C79)C%17=C5C%19=C%21C2=C%238 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

924.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-2-hexyl[60]fulleropyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882084.png)

![N-(4-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2882087.png)

![3-(3-But-3-ynyldiazirin-3-yl)-N-[1-(2-methylsulfonylpyrimidin-4-yl)cyclopropyl]propanamide](/img/structure/B2882088.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2882090.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2882091.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882092.png)

![N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882098.png)

![4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2882099.png)